
Somatostatin, octapeptide-trp(8)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Somatostatin, octapeptide-trp(8)-, also known as Somatostatin, octapeptide-trp(8)-, is a useful research compound. Its molecular formula is C54H68N10O10S2 and its molecular weight is 1081.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Somatostatin, octapeptide-trp(8)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatostatin, octapeptide-trp(8)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Characteristics and Receptor Binding
ODT-8 is derived from the natural somatostatin peptide and modified to enhance its stability and receptor selectivity. The introduction of D-Trp at position 8 is crucial for increasing metabolic stability and receptor affinity. Studies have shown that ODT-8 exhibits significant binding affinities across the five somatostatin receptors (SSTR1–5), with a notable preference for SSTR4, which is essential for its biological activity .
Key Structural Insights
- Binding Affinity : ODT-8 binds to SSTRs with low nanomolar affinity, making it a potent candidate for therapeutic use.
- Stability : Modifications such as D-amino acids enhance serum stability compared to natural somatostatin .
Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Half-Life (h) |
---|---|---|---|---|---|---|
Somatostatin (SRIF) | 0.43 ± 0.08 | 0.0016 ± 0.0005 | 0.53 ± 0.21 | 0.74 ± 0.07 | 0.23 ± 0.04 | 2.75 |
[D-Trp8]-SRIF | 0.32 ± 0.11 | 0.001 ± 0.0007 | 0.61 ± 0.02 | 5.83 ± 0.44 | 0.46 ± 0.24 | 19.7 |
Octreotide | 300 ± 85 | 0.053 ± 0.011 | 15.2 ± 5.9 | >1000 | 11.53 ± 1.91 | 200 |
Clinical Applications
The clinical applications of ODT-8 are primarily focused on its ability to modulate hormone secretion and inhibit tumor growth:
- Acromegaly Treatment : ODT-8 analogs like octreotide and lanreotide are used to treat acromegaly by suppressing excessive growth hormone release from the pituitary gland .
- Neuroendocrine Tumors (NETs) : These peptides are effective in managing NETs by inhibiting tumor cell proliferation and inducing apoptosis .
- Carcinoid Syndrome Management : ODT-8 analogs alleviate symptoms associated with carcinoid syndrome by reducing serotonin secretion from carcinoid tumors .
Case Studies
Several case studies illustrate the efficacy of ODT-8 in clinical settings:
- Case Study on Acromegaly : A patient treated with octreotide showed a significant reduction in growth hormone levels and improvement in symptoms over six months.
- Neuroendocrine Tumor Management : Patients receiving lanreotide experienced tumor stabilization and symptom relief, demonstrating the peptide's effectiveness in long-term management strategies.
Future Directions and Research
Ongoing research focuses on enhancing the pharmacokinetic properties of somatostatin analogs through novel modifications:
特性
CAS番号 |
68374-47-0 |
---|---|
分子式 |
C54H68N10O10S2 |
分子量 |
1081.3 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C54H68N10O10S2/c1-32(65)46(53(72)62-43(27-35-19-9-4-10-20-35)51(70)63-45(31-76)54(73)74)64-48(67)40(23-13-14-24-55)58-52(71)44(28-36-29-57-39-22-12-11-21-37(36)39)61-50(69)42(26-34-17-7-3-8-18-34)60-49(68)41(59-47(66)38(56)30-75)25-33-15-5-2-6-16-33/h2-12,15-22,29,32,38,40-46,57,65,75-76H,13-14,23-28,30-31,55-56H2,1H3,(H,58,71)(H,59,66)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,64,67)(H,73,74)/t32-,38+,40+,41+,42+,43+,44-,45+,46+/m1/s1 |
InChIキー |
CDMVTQHQSAPTJJ-OCZUONHDSA-N |
SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)N)O |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CS)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)N)O |
Key on ui other cas no. |
68374-47-0 |
配列 |
CFFWKTFC |
同義語 |
8-octapeptide-Trp-somatostatin 8-octapeptide-Trp-SRIH 8-octapeptidetryptophan-somatostatin Cys-Phe-Phe-D-Trp-Lys-Thr-Phe-Cys Cys-Phe-Phe-D-Trp-Lys-Thr-Phe-D-Cys des-AA(1,2,4,5,12,13)-8-Trp-14-Cys-SS des-AA(1,2,4,5,12,13)-8-Trp-somatostatin ODT8-SS somatostatin, octapeptide-Trp(8)- somatostatin, octapeptidetryptophan(8)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。